

Chelating Properties of 5-Nitrosalicylic Acid with Metal Ions: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitrosalicylic acid

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Introduction

5-Nitrosalicylic acid (5-NSA), a derivative of salicylic acid, is a versatile organic compound with significant potential in various scientific and industrial applications. Its molecular structure, featuring a carboxylic acid group and a hydroxyl group in ortho position, provides an excellent scaffold for the chelation of metal ions. The presence of an electron-withdrawing nitro group at the para position to the hydroxyl group modifies the electronic properties of the molecule, influencing its acidity and coordination chemistry. This technical guide provides an in-depth overview of the chelating properties of **5-Nitrosalicylic acid** with a range of metal ions, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in chemistry, biology, and pharmacology.

The ability of 5-NSA to form stable complexes with metal ions is of particular interest in the fields of analytical chemistry, where it can be used for the colorimetric detection of metals, and in drug development, where metal chelation can be a mechanism for therapeutic intervention. For instance, the chelation of essential metal ions can modulate the activity of metalloenzymes, offering a strategy for the development of novel inhibitors. Furthermore, the interaction with redox-active metals suggests a potential role for 5-NSA and its metal complexes in modulating oxidative stress.

Quantitative Data: Stability Constants of 5-Nitrosalicylic Acid-Metal Ion Complexes

The stability of metal complexes with **5-Nitrosalicylic acid** is a critical parameter for understanding their behavior in solution and predicting their potential biological activity. The stability constant (log K) quantifies the equilibrium of the complex formation. The following tables summarize the protonation constants of **5-Nitrosalicylic acid** and the stability constants of its complexes with various divalent metal ions, as determined by potentiometric titration. For comparative purposes, data for the related ligand 3,5-dinitrosalicylic acid with other transition metals are also included.

Table 1: Protonation Constants of **5-Nitrosalicylic Acid**

Constant	Value (log K)
pKa1 (-COOH)	1.99
pKa2 (-OH)	9.98

Note: Values are average accepted constants at 25 °C in 0.1 - 0.2 M ionic strength solutions[1].

Table 2: Stability Constants (log K) of **5-Nitrosalicylic Acid** Metal Complexes

Metal Ion	log K1 (ML)	log K2 (ML2)
Mg(II)	2.5	4.5
Mn(II)	3.5	6.0
Cu(II)	7.2	12.5
Zn(II)	4.2	7.5

Source: Data from potentiometric studies by Mercé et al. (1996)[2][3]. The study indicates that nitrosalicylic acid compounds are more effective in complexing these divalent metal ions than salicylic acid itself at normal soil p[H] values[2][3].

Table 3: Stability Constants (log K) of 3,5-Dinitrosalicylic Acid Metal Complexes

Metal Ion	log K1 (ML)	log K2 (ML2)
Co(II)	4.30	3.45
Ni(II)	4.65	3.60
Cu(II)	6.80	4.85
Zn(II)	4.80	3.75

Note: Data from potentiometric studies on 3,5-dinitrosalicylic acid, providing insight into the chelation behavior of nitro-substituted salicylic acids with other transition metals[4]. The order of stability for these complexes follows the Irving-Williams order[4][5].

Experimental Protocols

The determination of the stoichiometry and stability constants of **5-Nitrosalicylic acid**-metal ion complexes relies on well-established analytical techniques. The following are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants (Calvin-Bjerrum Method)

This method is used to determine the formation constants of metal complexes in solution by measuring the pH change upon titration with a standard base.

Materials and Reagents:

- **5-Nitrosalicylic acid** (analytical grade)
- Metal nitrate or perchlorate salts (e.g., $\text{Cu}(\text{NO}_3)_2$, $\text{Zn}(\text{NO}_3)_2$)
- Standardized sodium hydroxide (NaOH) solution (carbonate-free)
- Standardized nitric acid (HNO_3) or perchloric acid (HClO_4)
- Inert salt for maintaining constant ionic strength (e.g., KNO_3 or NaClO_4)
- Double-distilled or deionized water

- pH meter with a combined glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 9.2)
- Thermostated titration vessel
- Magnetic stirrer

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **5-Nitrosalicylic acid** in the desired solvent (e.g., a water-ethanol mixture to ensure solubility).
 - Prepare stock solutions of the metal salts of known concentration.
 - Prepare a solution of inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).
- Titration Mixtures: Prepare the following sets of solutions in the titration vessel, maintaining a constant total volume:
 - Set 1 (Acid Titration): A known volume of standard acid and inert salt solution.
 - Set 2 (Ligand Titration): A known volume of standard acid, 5-NSA solution, and inert salt solution.
 - Set 3 (Metal-Ligand Titration): A known volume of standard acid, 5-NSA solution, metal salt solution, and inert salt solution. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2, 1:5).
- Titration:
 - Titrate each solution with the standardized NaOH solution.
 - After each addition of a small increment of NaOH, stir the solution to ensure homogeneity and record the stable pH reading.
 - Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).

- Data Analysis (Irving-Rossotti Method):
 - Plot the pH readings against the volume of NaOH added for each titration to obtain the titration curves.
 - From the titration curves, calculate the average number of protons associated with the ligand (\bar{n}_A) at different pH values.
 - Calculate the average number of ligands attached per metal ion (\bar{n}) and the free ligand exponent (pL) at each pH value.
 - Plot \bar{n} against pL to obtain the formation curve.
 - The stepwise stability constants (K_1 , K_2 , etc.) are determined from the formation curve at half-integral values of \bar{n} (i.e., at $\bar{n} = 0.5, 1.5$, etc.).

Spectrophotometric Determination of Stoichiometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a colored complex in solution by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Materials and Reagents:

- **5-Nitrosalicylic acid**
- Metal salt that forms a colored complex with 5-NSA (e.g., FeCl_3)
- Solvent (e.g., water, ethanol, or a suitable buffer solution to maintain a constant pH)
- UV-Visible spectrophotometer
- Volumetric flasks and pipettes

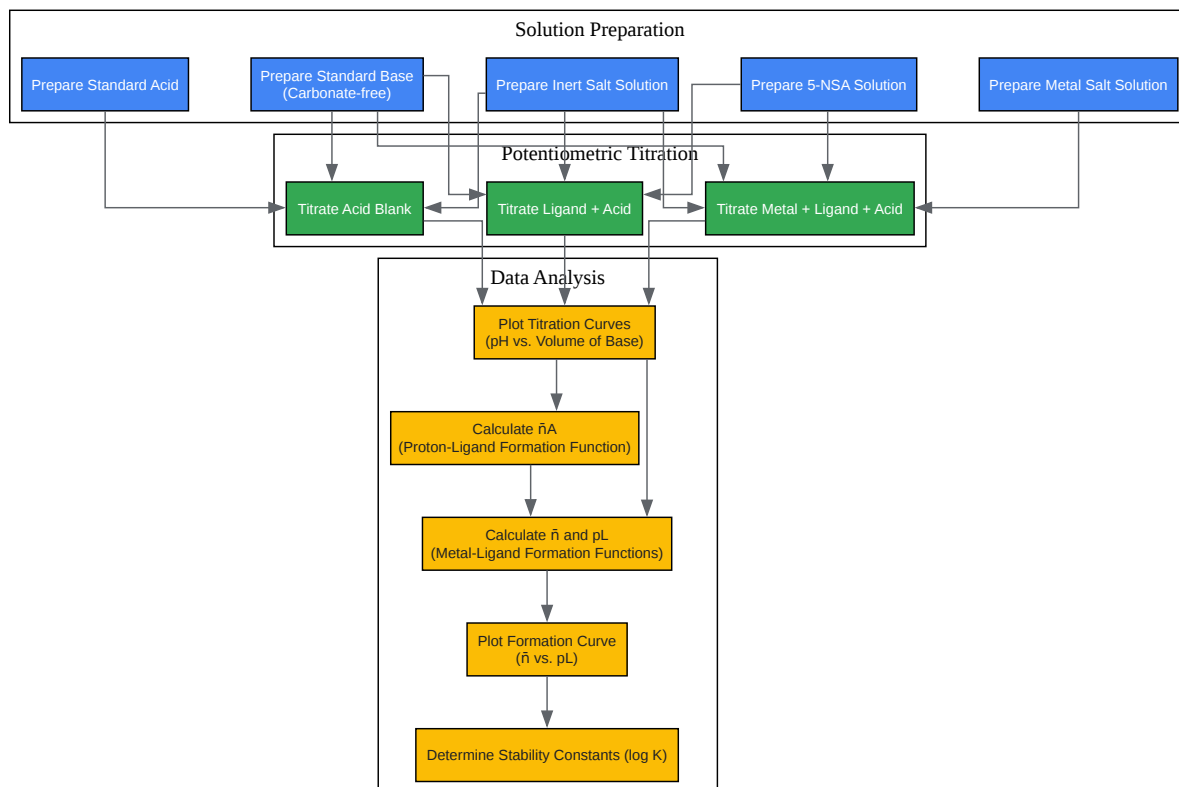
Procedure:

- Preparation of Equimolar Solutions: Prepare stock solutions of **5-Nitrosalicylic acid** and the metal salt of the same molar concentration.
- Preparation of the Series of Solutions:
 - Prepare a series of solutions by mixing the equimolar stock solutions in varying proportions, such that the total volume and the total moles of reactants are constant in each solution. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 1:9, 2:8, ..., 9:1.
 - The mole fraction of the ligand (X_L) in each solution is calculated as $V_L / (V_L + V_M)$, where V_L and V_M are the volumes of the ligand and metal solutions, respectively.
- Spectrophotometric Measurement:
 - Determine the wavelength of maximum absorbance (λ_{max}) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.
 - Measure the absorbance of each solution in the series at the predetermined λ_{max} .
- Data Analysis:
 - Plot the absorbance versus the mole fraction of the ligand (X_L).
 - The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a complex of the form ML_n , the mole fraction of the ligand at the maximum absorbance will be $n/(n+1)$.

Visualizations

Experimental Workflow for Determining Stability Constants

The following diagram illustrates the general workflow for the potentiometric determination of stability constants of **5-Nitrosalicylic acid**-metal ion complexes.

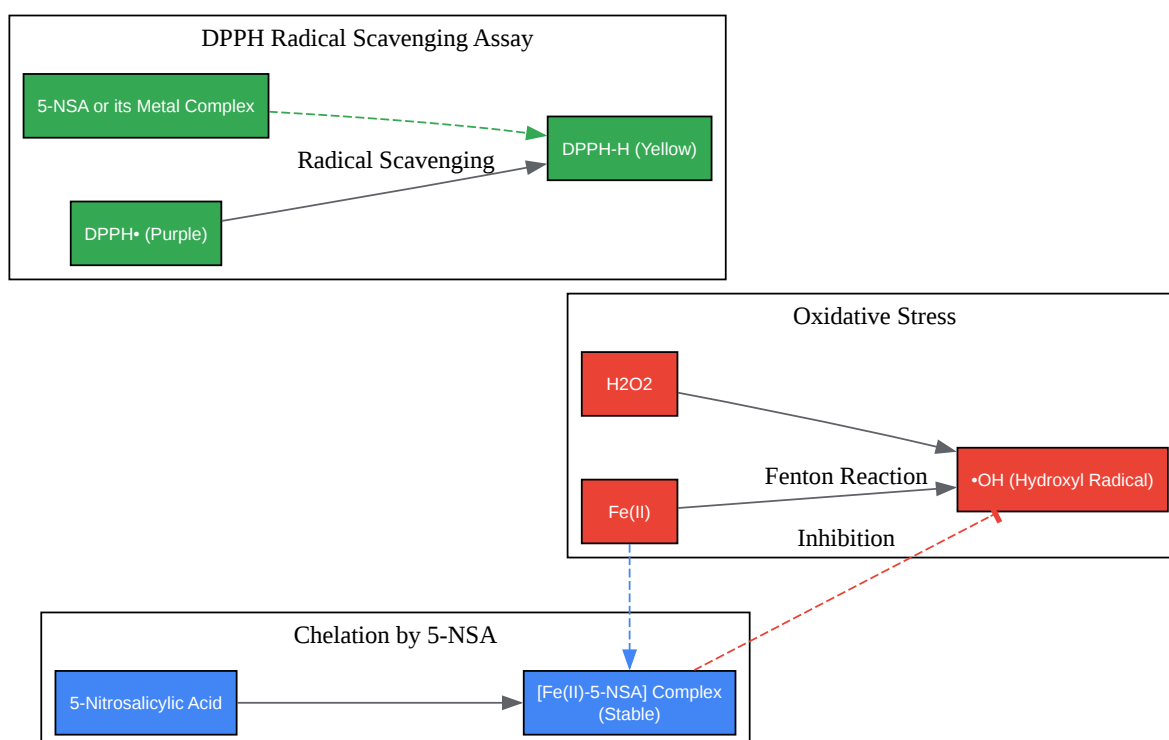


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Caption: Workflow for potentiometric determination of stability constants.

Logical Relationship: Antioxidant Activity of 5-Nitrosalicylic Acid via Metal Chelation

5-Nitrosalicylic acid and its metal complexes can exhibit antioxidant activity. One of the proposed mechanisms is the chelation of redox-active metal ions like Fe(II) and Cu(II), which can catalyze the formation of reactive oxygen species (ROS) through Fenton-type reactions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity.

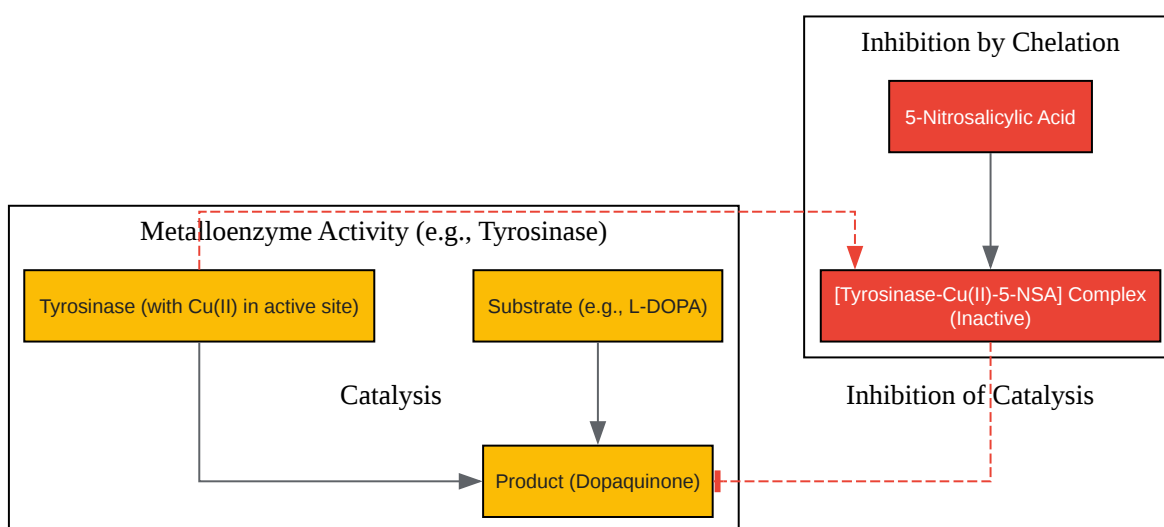


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Caption: Metal chelation as a mechanism of antioxidant activity.

Logical Relationship: Metalloenzyme Inhibition by 5-Nitrosalicylic Acid

Many enzymes require a metal ion cofactor for their catalytic activity. Chelating agents like **5-Nitrosalicylic acid** can inhibit these metalloenzymes by binding to the active site metal ion, thus preventing substrate binding or catalysis. Tyrosinase, a copper-containing enzyme involved in melanin synthesis, is an example of a metalloenzyme that can be inhibited by chelating agents.



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Caption: Inhibition of a metalloenzyme by **5-Nitrosalicylic Acid**.

Conclusion

5-Nitrosalicylic acid demonstrates significant chelating properties with a range of metal ions, forming stable complexes. The quantitative data on stability constants, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to explore the potential applications of this compound. The ability of 5-NSA to modulate the activity of metal ions suggests its utility in areas such as analytical sensing, catalysis, and as a scaffold for the

design of therapeutic agents targeting metalloenzymes or oxidative stress pathways. The provided visualizations of experimental workflows and logical relationships aim to facilitate a deeper understanding of the principles and potential mechanisms of action related to the chelating properties of **5-Nitrosalicylic acid**. Further research into the biological activities of 5-NSA and its metal complexes is warranted to fully elucidate its therapeutic potential.

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